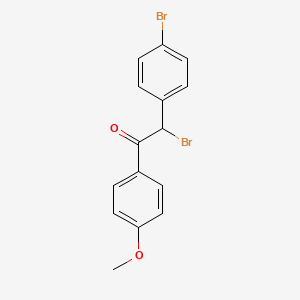
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine atoms and methoxy groups attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- typically involves the bromination of precursor aromatic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 2-bromo-2-(4-chlorophenyl)-1-(4-methoxyphenyl)-
- Ethanone, 2-bromo-2-(4-fluorophenyl)-1-(4-methoxyphenyl)-
- Ethanone, 2-bromo-2-(4-methylphenyl)-1-(4-methoxyphenyl)-
Uniqueness
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- is unique due to the presence of two bromine atoms and a methoxy group, which can significantly affect its chemical properties and reactivity compared to similar compounds with different substituents.
Actividad Biológica
Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-, commonly referred to as a bromoacetophenone derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.
- Chemical Formula : C15H12Br2O
- Molecular Weight : 365.06 g/mol
- CAS Registry Number : 2632-13-5
- IUPAC Name : 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Ethanone derivatives. The presence of bromine and methoxy groups in the structure is believed to enhance its bioactivity.
Key Findings:
- In Vitro Studies : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC of 5.64 µM
- Escherichia coli : MIC of 23.15 µM
- Bacillus subtilis : MIC of 4.69 µM
- Mechanism of Action : The halogen substituents are hypothesized to interact with bacterial cell membranes, disrupting their integrity and function .
Antifungal Activity
The antifungal efficacy of the compound was also evaluated, demonstrating promising results against various fungal strains.
Key Findings:
- Fungal Strains Tested :
- Candida albicans : MIC values ranged from 16.69 to 78.23 µM.
- Fusarium oxysporum : MIC values ranged from 56.74 to 222.31 µM.
The compound's activity against fungi suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Anticancer Activity
Ethanone derivatives have shown significant anticancer properties in several studies, indicating their potential as therapeutic agents.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Data Summary Table
Propiedades
Número CAS |
591246-13-8 |
|---|---|
Fórmula molecular |
C15H12Br2O2 |
Peso molecular |
384.06 g/mol |
Nombre IUPAC |
2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12Br2O2/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |
Clave InChI |
RKCWQZNFOOMQNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















